molecular formula C9H19NO2 B8424614 3-(Hexylamino)propionic acid CAS No. 41331-11-7

3-(Hexylamino)propionic acid

Cat. No. B8424614
M. Wt: 173.25 g/mol
InChI Key: GJVVIWWPEAZPHI-UHFFFAOYSA-N
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Patent
US06984754B1

Procedure details

Methyl 3-(1-hexylamino)propionate hydrochloride (see Example 2 for preparation) was hydrolyzed by refluxing in 2N HCl for 24 hours followed by evaporation to dryness; m.p.=95-97° C. (no lit. value).
Name
Methyl 3-(1-hexylamino)propionate hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([NH:8][CH2:9][CH2:10][C:11]([O:13]C)=[O:12])[CH2:3][CH2:4][CH2:5][CH2:6][CH3:7]>Cl>[CH2:2]([NH:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12])[CH2:3][CH2:4][CH2:5][CH2:6][CH3:7] |f:0.1|

Inputs

Step One
Name
Methyl 3-(1-hexylamino)propionate hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(CCCCC)NCCC(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by evaporation to dryness

Outcomes

Product
Name
Type
Smiles
C(CCCCC)NCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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